N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, one method involved N-1 benzylation of a precursor molecule to afford a related compound . Another patent describes a novel and efficient process with high yield for preparing a related compound .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . These studies provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve processes such as benzylation . These reactions are often carried out under specific conditions and may require the use of certain catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Information about these properties can often be inferred from the compound’s structure and the nature of its constituent atoms .科学的研究の応用
Anticancer Activity
Research on related compounds shows potential anticancer properties through various mechanisms. For instance, novel fluoro-substituted benzopyrans have demonstrated anti-lung cancer activity, suggesting that compounds with fluorobenzyl groups could exhibit similar anticancer effects (Hammam et al., 2005). Additionally, pyrazolo[3,4-d]pyrimidine analogues have been prepared as potent antitumor agents, highlighting the relevance of this scaffold in cancer research (Taylor & Patel, 1992). Pyrazolo[1,5-a]pyrimidines, for instance, have been identified as inhibitors of mycobacterial ATP synthase, suggesting a potential for anti-tuberculosis treatment, which might extend to broader antimicrobial and antitumor applications (Sutherland et al., 2022).
Neurological Applications
Compounds with similar structures have been synthesized for binding to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. This highlights their potential application in neuroimaging and the study of neurodegenerative disorders (Damont et al., 2015).
Antioxidant and Anti-inflammatory Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. This suggests that compounds with similar structures may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Chkirate et al., 2019). Furthermore, thiazolo[3,2-a]pyrimidine derivatives have been synthesized with notable anti-inflammatory and antinociceptive activities, indicating potential therapeutic applications in inflammation and pain management (Alam et al., 2010).
Antimicrobial Activity
Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown potent antimicrobial and anticancer activities. This underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in developing agents with broad-spectrum biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
作用機序
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is an intracellular enzyme found in various cell types, including the smooth muscle cells of blood vessels . It plays a crucial role in the NO-sGC-cGMP signaling pathway that helps regulate the cardiovascular system .
Mode of Action
The compound acts as a direct stimulator of sGC . It stimulates sGC and cGMP production independent of nitric oxide (NO) and enhances the effects of NO by stabilizing the NO-sGC binding . This mitigates the need for a functional NO-sGC-cGMP axis and thereby helps prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .
Biochemical Pathways
The compound’s action affects the NO-sGC-cGMP signaling pathway . The binding of NO to sGC catalyzes the synthesis of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), which mediates various physiological and tissue-protective effects . These effects include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .
Pharmacokinetics
It’s known that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism , resulting in a relatively long half-life and allowing for once-daily dosing .
Result of Action
The compound’s action results in the prevention of myocardial and vascular dysfunction associated with decreased sGC activity in heart failure . By stimulating sGC and enhancing the effects of NO, it helps maintain the functionality of the cardiovascular system .
Action Environment
Oxidative stress associated with cardiovascular disease is known to alter sgc, reducing its response to no . The compound’s ability to stimulate sGC in the absence of NO suggests that it may be effective even in environments with high oxidative stress .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2/c29-24-14-8-7-13-22(24)18-33-19-31-26-23(28(33)36)17-32-34(26)16-15-30-27(35)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,17,19,25H,15-16,18H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQAKLLMASXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。